N-Boc-thiourea
Description
Historical Context and Evolution of Thiourea (B124793) Derivatives in Synthetic Chemistry
Thiourea and its derivatives have a long and rich history in organic chemistry, serving as foundational building blocks for the synthesis of a wide array of heterocyclic compounds and other molecules of biological and industrial importance. researchgate.netthieme-connect.com Early research focused on the fundamental reactivity of the thiourea core, exploring its nucleophilic character and its ability to participate in condensation reactions to form heterocycles like thiazoles. thieme-connect.com
Over the years, the focus has expanded to the development of substituted thiourea derivatives with tailored properties. These modifications have been instrumental in advancing various fields, including medicinal chemistry, where thiourea-containing compounds have been investigated for their potential as therapeutic agents. For instance, early thiourea-containing compounds like metiamide (B374674) were pivotal in the development of H2-receptor antagonists for ulcer treatment. nih.gov This historical progression has laid the groundwork for the design of more sophisticated reagents like N-Boc-thiourea, where the strategic introduction of a protecting group enhances its utility and scope in complex synthetic sequences. mdpi.com
Significance of the N-Boc Protecting Group in Chemical Transformations Involving Nitrogen and Sulfur Functionalities
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. total-synthesis.comjk-sci.com Its popularity stems from its ability to render the protected amine (as a carbamate) stable to a broad range of reaction conditions, including basic and nucleophilic environments, as well as catalytic hydrogenation. total-synthesis.com The Boc group can be readily introduced using reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is easily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). jk-sci.comwikipedia.org
This "orthogonality" to other common protecting groups, which are often removed under basic or reductive conditions, makes the Boc group a cornerstone of modern synthetic strategy, particularly in multi-step syntheses like solid-phase peptide synthesis (SPPS). total-synthesis.comfiveable.me The tert-butyl cation generated during deprotection can sometimes lead to side reactions, a challenge that can often be mitigated by the use of scavengers. wikipedia.org
In the context of this compound, the Boc group serves to modulate the reactivity of the thiourea moiety. It provides stability under various conditions, allowing for selective transformations at other parts of a molecule. The controlled removal of the Boc group then unmasks the thiourea functionality for subsequent reactions, making this compound a key intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. fishersci.iechemicalbook.com
Interactive Data Table: Properties of this compound and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| This compound | 268551-65-1 | C₇H₁₄N₂O₂S | 190.26 | Protected thiourea, stable under basic conditions, deprotected with acid. |
| N,N′-Di-Boc-Thiourea | 145013-05-4 | C₁₁H₂₀N₂O₄S | 276.35 | Features two Boc groups, increased steric hindrance, used in multi-step syntheses. |
Detailed Research Findings
Recent research has highlighted the utility of this compound and its di-substituted analogue, N,N′-di-Boc-thiourea, in a variety of synthetic applications.
Thioacylation Agent: N,N′-di-Boc-thiourea, when activated with trifluoroacetic anhydride (B1165640) (TFAA), has been established as a mild and effective thioacylating agent. thieme-connect.comorganic-chemistry.orgresearchgate.net This method allows for the synthesis of various thiocarbonyl compounds, such as thioureas, thiocarbamates, and dithiocarbamates, by reacting with nucleophiles like amines, alcohols, and thiols. thieme-connect.comorganic-chemistry.org The reaction proceeds with good chemical selectivity and tolerates a range of functional groups. organic-chemistry.orgresearchgate.net
Guanylation Agent: N,N′-di-Boc-thiourea serves as a precursor for the synthesis of protected guanidines. researchgate.netthieme-connect.com Activation with reagents like cyanuric chloride or in the presence of iodine and a base facilitates the guanylation of primary amines under mild conditions. researchgate.netthieme-connect.comrsc.org This method avoids the use of hazardous heavy-metal reagents like mercury chloride that were traditionally employed. researchgate.netthieme-connect.com
Asymmetric Catalysis: Chiral thiourea derivatives, which can be synthesized from precursors like this compound, have found significant use as organocatalysts in asymmetric reactions. These catalysts can activate electrophiles through hydrogen bonding, leading to high enantioselectivity in reactions such as Michael additions and aza-Henry reactions. For example, multifunctional thiourea catalysts have achieved enantioselectivities up to 97% in Michael additions.
Interactive Data Table: Applications of this compound Derivatives in Synthesis
| Reaction Type | Reagent | Activating Agent/Catalyst | Product | Reference |
| Thioacylation | N,N′-Di-Boc-thiourea | Trifluoroacetic anhydride (TFAA) | Thiocarbonyl compounds | organic-chemistry.orgresearchgate.net |
| Guanylation | N,N′-Di-Boc-thiourea | Cyanuric chloride (TCT) or I₂/TBHP | N,N′-di-Boc-protected guanidines | researchgate.netthieme-connect.comrsc.org |
| Asymmetric Michael Addition | Chiral thiourea catalyst | - | Enantioenriched 1,3-dicarbonyl compounds | |
| Asymmetric Aza-Henry Reaction | Chiral thiourea catalyst | - | Enantioenriched α-amino nitroalkanes |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-carbamothioylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2S/c1-6(2,3)10-5(9)8-4(7)11/h1-3H3,(H3,7,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXQTODLIZBUDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399259 | |
| Record name | N-Boc-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
268551-65-1 | |
| Record name | N-Boc-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Boc thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reactivity and Mechanistic Investigations of N Boc Thiourea
Thioacylation Reactions Mediated by N-Boc-thiourea Derivatives
N,N'-Di-Boc-substituted thiourea (B124793) is a stable, readily handled solid that can be activated to serve as a mild thioacylating agent. organic-chemistry.orgthieme-connect.de This reactivity provides a valuable alternative to more traditional, often harsh or toxic, thioacylating reagents. organic-chemistry.org
The thioacylation potential of N,N'-di-Boc-thiourea is unlocked upon activation with an electrophilic reagent, most commonly trifluoroacetic acid anhydride (B1165640) (TFAA). organic-chemistry.orgresearchgate.net The proposed mechanism involves the reaction of TFAA with the thiocarbonyl group of the N,N'-di-Boc-thiourea. organic-chemistry.orgresearchgate.net This initial step is believed to form a highly electrophilic intermediate. This activation renders the thiocarbonyl carbon susceptible to nucleophilic attack, effectively transforming the stable thiourea into a potent thioacylating agent capable of transferring its thiocarbonyl moiety. organic-chemistry.orgresearchgate.net Optimization studies have shown that conducting the activation at 0°C in a solvent like tetrahydrofuran (B95107) (THF) before the addition of the nucleophile leads to high yields. organic-chemistry.orgmdpi.com
Once activated, the N,N'-di-Boc-thiourea derivative can react with a variety of nucleophiles. organic-chemistry.orgresearchgate.netmdpi.com This method demonstrates good chemical selectivity and tolerance for various functional groups. organic-chemistry.orgthieme-connect.de
Amines: Primary and cyclic secondary amines react efficiently to produce the corresponding N,N'-disubstituted thioureas. However, sterically hindered secondary amines exhibit lower reactivity. organic-chemistry.org
Alcohols: The thioacylation of alcohols to form thiocarbamates can be effectively promoted by using a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This allows for selective reactions, even in the presence of more sterically hindered secondary alcohols. organic-chemistry.org
Thiols: Thiols and their corresponding thiolates (e.g., sodium benzenethiolate) are also competent nucleophiles in this reaction, leading to the formation of dithiocarbamates. organic-chemistry.orgresearchgate.netmdpi.com
The TFAA-activated thioacylation using N,N'-di-Boc-thiourea provides a reliable pathway to a range of thiocarbonyl compounds under mild conditions. organic-chemistry.orgmdpi.com The reaction generally proceeds from 0°C to room temperature and yields products in good to excellent yields. researchgate.netmdpi.com
Below is a table summarizing the thioacylation of various nucleophiles using N,N'-di-Boc-thiourea activated by TFAA.
Table 1: Thioacylation of Various Nucleophiles
| Nucleophile Type | Product Type | Reagents & Conditions | Yield Range (%) | Reference |
|---|---|---|---|---|
| Primary/Secondary Amines | Thioureas | TFAA, NaH, THF, 0°C to RT | 78–94 | organic-chemistry.org, mdpi.com, researchgate.net |
| Alcohols | Thiocarbamates | TFAA, NaH, DMAP (cat.), THF, 0°C to RT | Good | organic-chemistry.org |
| Thiols/Thiolates | Dithiocarbamates | TFAA, NaH, THF, 0°C to RT | Good | organic-chemistry.org, mdpi.com |
Thioacylation of Nucleophiles Including Amines, Alcohols, and Thiols.
Guanidination Reactions via this compound Derivatives
Beyond thioacylation, this compound derivatives are pivotal reagents for guanidination, which involves the conversion of amines into the corresponding guanidines. The process typically requires the activation of the thiourea to facilitate the displacement of the sulfur atom by an amine nucleophile. thieme-connect.comresearchgate.net
The reaction of N,N'-di-Boc-thiourea with primary and secondary amines in the presence of an activating or desulfurizing agent yields N,N'-di-Boc-protected guanidines. thieme-connect.comthieme-connect.com A variety of activating agents have been developed to promote this transformation, including mercury(II) chloride (HgCl₂), Mukaiyama's reagent, and N-iodosuccinimide (NIS). researchgate.netthieme-connect.com To avoid the use of toxic heavy metals, more environmentally benign promoters like cyanuric chloride (TCT) have been successfully employed. thieme-connect.comresearchgate.netthieme-connect.com The use of a base, such as N-methylmorpholine (NMM) or triethylamine (B128534) (Et₃N), is often crucial for the reaction's success. thieme-connect.com The resulting di-Boc-protected guanidines are stable compounds that can be deprotected under acidic conditions to furnish the final guanidine (B92328) salt. thieme-connect.com
A significant advancement in guanidine synthesis is the development of catalytic methods. An iodine-catalyzed approach for the guanylation of primary amines with N,N'-di-Boc-thiourea has been established. rsc.orgresearchgate.net This reaction is efficient and proceeds under mild conditions. researchgate.net
The proposed catalytic cycle involves the activation of the thiourea by iodine. A key feature of this protocol is the use of tert-butyl hydroperoxide (TBHP) as a stoichiometric oxidant. rsc.orgresearchgate.net The TBHP oxidizes the hydrogen iodide (HI) byproduct that is formed during the reaction, regenerating the iodine catalyst. rsc.orgresearchgate.net This oxidation step is critical as it prevents the protonation and deactivation of the amine substrate by the acidic HI, thereby eliminating the need for an additional base. rsc.org The methodology is particularly effective for both electronically and sterically deactivated primary anilines. rsc.orgresearchgate.net
Table 2: Iodine-Catalyzed Synthesis of N,N'-Di-Boc-Guanidines
| Amine Substrate | Reagents & Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Methoxyaniline | I₂ (cat.), TBHP, Toluene, RT | N,N′-Bis(tert-butoxycarbonyl)-N′′-(4-methoxyphenyl)guanidine | 82 | rsc.org |
| 4-Fluoroaniline | I₂ (cat.), TBHP, Toluene, RT | N,N′-Bis(tert-butoxycarbonyl)-N′′-(4-fluorophenyl)guanidine | 98 | rsc.org |
| 2-Methylaniline | I₂ (cat.), TBHP, Toluene, RT | N,N′-Bis(tert-butoxycarbonyl)-N′′-(o-tolyl)guanidine | 85 | rsc.org |
| 4-Nitroaniline | I₂ (cat.), TBHP, Toluene, RT | N,N′-Bis(tert-butoxycarbonyl)-N′′-(4-nitrophenyl)guanidine | 99 | rsc.org |
Role of Activating Agents (e.g., Cyanuric Chloride, Mukaiyama's Reagent)
The conversion of the thiourea group in this compound to other functionalities, such as guanidines, necessitates the use of activating agents. thieme-connect.com These agents facilitate the desired transformation by making the thiourea more susceptible to nucleophilic attack.
Cyanuric Chloride (TCT)
Cyanuric chloride has emerged as a mild, inexpensive, and environmentally conscious activating agent for N,N'-di-Boc-thiourea in the synthesis of N,N'-di-Boc-protected guanidines. thieme-connect.comresearchgate.net This method provides a valuable alternative to traditional, more hazardous heavy-metal reagents like mercury(II) chloride (HgCl₂), without a significant compromise in reactivity or yield. thieme-connect.comresearchgate.netorganic-chemistry.orgorganic-chemistry.org The reaction is typically carried out in a suitable solvent such as tetrahydrofuran (THF), as other solvents like dichloromethane (B109758) (CH₂Cl₂) and dimethylformamide (DMF) have been found to give lower yields or lead to side products. thieme-connect.comorganic-chemistry.org The presence of a base, such as N-methylmorpholine (NMM) or triethylamine (Et₃N), is crucial for the reaction to proceed. thieme-connect.com The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) has been observed to increase the reaction rate. thieme-connect.comorganic-chemistry.org An advantage of using TCT is that only 0.33 equivalents of the agent are required, which minimizes reagent consumption and the generation of byproducts compared to other methods. thieme-connect.com The proposed mechanism likely involves the formation of a bis-Boc-carbodiimide intermediate. organic-chemistry.org
Mukaiyama's Reagent
Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide) is another well-documented activating agent for N,N'-di-Boc-thiourea, particularly in the guanylation of amines. researchgate.netnih.govacs.org It is effective for both solution-phase and solid-phase synthesis. nih.govacs.org In solid-phase synthesis, the reaction conditions can be modulated to selectively favor the formation of either N,N'-Boc-protected guanidines or N-Boc-protected thioureas. acs.org For instance, a preactivation protocol where N,N'-di-Boc-thiourea, Mukaiyama's reagent, and a base are stirred together before addition to the resin-bound amine has been shown to selectively yield the thiourea derivative. acs.org
Table 1: Comparison of Activating Agents for this compound
| Activating Agent | Key Features | Advantages | Disadvantages |
| Cyanuric Chloride (TCT) | Inexpensive, readily available triazine derivative. thieme-connect.comresearchgate.net | Environmentally friendly alternative to heavy metals, high yields, minimal byproducts. thieme-connect.comorganic-chemistry.orgorganic-chemistry.org | Solvent-dependent, requires a base for reaction. thieme-connect.comorganic-chemistry.org |
| Mukaiyama's Reagent | 2-chloro-1-methylpyridinium iodide. nih.govacs.org | Effective in both solution and solid-phase synthesis, allows for selective product formation. nih.govacs.org | May lead to the formation of pyridinium (B92312) byproducts. acs.org |
Other Significant Reactions Involving this compound Scaffolds
This compound and its derivatives are valuable precursors for the synthesis of thiazole-containing structures. This transformation typically proceeds via the Hantzsch thiazole (B1198619) synthesis, which involves the condensation of a thiourea with an α-halo ketone. chemrxiv.orgijsrst.com The products of this compound reactions, particularly N-terminally modified α-thiourea peptides, undergo quantitative reactions with α-halo ketones to form thiazoles in excellent purities and yields. researchgate.netnih.govacs.orgresearchgate.net This reaction is versatile and has been successfully applied in solid-phase synthesis. nih.govacs.org The strong nucleophilicity of the sulfur atom in the thiourea is a key factor driving this reaction. scribd.com The reaction is believed to be a multi-step process, with the dehydration of a cyclic intermediate being the rate-limiting step. scribd.com
Table 2: Hantzsch Thiazole Synthesis using this compound Derivatives
| Reactants | Conditions | Product | Significance |
| This compound derived peptides, α-halo ketones | Solid-phase synthesis | Thiazole-containing peptides | Quantitative yields, high purity, applicable to complex molecules. nih.govacs.org |
| Thioureas, α-halo ketones | Various | 2-Aminothiazole derivatives | A foundational method for thiazole synthesis. chemrxiv.orgijsrst.combeilstein-journals.org |
Mechanistic Studies of this compound Transformations
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are instrumental in elucidating the mechanisms of reactions involving this compound and its derivatives. NMR studies can be used to identify and characterize reaction intermediates and complexes formed during a transformation. libretexts.org For example, in the context of chiral thiourea catalysis, NMR experiments have been used to study the solution structure of imine-catalyst complexes, revealing unusual bridging interactions between the imine and the thiourea hydrogens of the catalyst. libretexts.org
¹H and ¹³C NMR spectroscopy are routinely used to confirm the structure of products derived from this compound, such as guanidines and thiazoles. rsc.orggsconlinepress.com In the characterization of thiourea derivatives, the N-H protons typically appear as broad signals in the ¹H NMR spectrum, and the C=S carbon can be identified in the ¹³C NMR spectrum. gsconlinepress.comscispace.com Furthermore, NMR enantiodiscrimination experiments, using chiral solvating agents derived from thioureas, allow for the differentiation of enantiomers and provide insight into the interactions responsible for chiral recognition. acs.orgacs.org Two-dimensional NMR techniques, such as NOESY, can reveal intermolecular noncovalent interactions, which are crucial for understanding the formation of diastereomeric complexes. acs.org
N Boc Thiourea Derivatives in Asymmetric Organocatalysis
Design Principles of Chiral N-Boc-Thiourea Organocatalysts
The success of chiral this compound organocatalysts is rooted in their sophisticated design, which often incorporates multiple functional groups to achieve high levels of stereocontrol.
Bifunctional Catalyst Architectures (e.g., Thiourea-Tertiary Amine Motifs)
A predominant design strategy involves the creation of bifunctional catalysts that contain both a thiourea (B124793) unit and a basic moiety, such as a tertiary amine, on a single chiral scaffold. jst.go.jpresearchgate.net This architecture enables a cooperative catalytic mechanism. The thiourea group functions as a Brønsted acid, activating the electrophile, while the tertiary amine acts as a Brønsted base, activating the nucleophile. jst.go.jpmdpi.com
Catalysts derived from natural sources, particularly cinchona alkaloids, are prominent examples of this design. nih.govnih.gov In these systems, the thiourea moiety is typically installed on the cinchona framework, which provides a rigid chiral environment and a strategically positioned tertiary amine (the quinuclidine (B89598) nitrogen). nih.gov This dual-activation approach has proven highly effective in a variety of nucleophilic addition reactions, overcoming the inherently weak acidity of thioureas compared to metal-based Lewis acids. jst.go.jp The modular synthesis of these catalysts, often starting from commercially available N-Boc protected α-amino acids or chiral diamines like trans-1,2-diaminocyclohexane, allows for systematic tuning of the catalyst's steric and electronic properties to optimize reactivity and selectivity for specific transformations. researchgate.netnih.gov
Role of Hydrogen Bonding in Catalytic Activation and Stereocontrol
Hydrogen bonding is the cornerstone of thiourea-mediated organocatalysis. wikipedia.orgwikipedia.org The two N-H protons of the thiourea group can form strong, directional hydrogen bonds with an electrophilic substrate, such as an imine. wikipedia.orgwikipedia.org This interaction, often described as a "dual hydrogen-bonding" or "clamp-like" motif, activates the electrophile by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to nucleophilic attack. wikipedia.orgbeilstein-journals.org
Crucially, this hydrogen bonding is also the primary mechanism for stereocontrol. By binding to the electrophile, the chiral catalyst creates a highly organized, chiral environment around the reaction center. wikipedia.org This binding fixes the conformation of the substrate and effectively shields one of its two enantiotopic faces. Consequently, the nucleophile is directed to attack the exposed face, leading to the preferential formation of one enantiomer of the product. acs.org In bifunctional systems, the tertiary amine deprotonates the nucleophile, and the resulting nucleophilic species is held in close proximity to the activated electrophile by the catalyst scaffold, facilitating a highly organized and stereoselective bond formation. wikipedia.orgacs.org
Enantioselective Transformations Catalyzed by this compound Analogues
The well-defined activation mechanism of this compound catalysts has led to their successful application in a range of important enantioselective reactions, particularly the Mannich reaction.
Mannich Reactions of N-Boc Imines
The asymmetric Mannich reaction, which forms a new carbon-carbon bond to create a β-amino carbonyl compound, is a fundamental transformation in organic synthesis. Thiourea derivatives have emerged as exceptional catalysts for the addition of various nucleophiles to N-Boc protected imines, providing access to valuable, enantiomerically enriched β-amino acid precursors. nih.govacs.orgrsc.org The N-Boc group is an ideal protecting group for the imine, as it is sufficiently activating and can be easily removed under mild acidic conditions. acs.org
Addition of Silyl (B83357) Ketene (B1206846) Acetals
The first highly enantioselective organocatalytic Mannich reaction utilized a chiral thiourea catalyst for the addition of silyl ketene acetals to N-Boc imines. rsc.org This reaction provides a direct route to N-Boc protected β-amino esters. acs.org Research has shown that thiourea catalysts derived from chiral 1,2-diamines are highly effective, affording products in nearly quantitative yields and with excellent enantioselectivities (up to 98% ee) for a range of aromatic and heteroaromatic N-Boc aldimines. acs.orgnih.gov The success of the reaction often requires low temperatures to suppress the uncatalyzed background reaction. rsc.org
Table 1: Thiourea-Catalyzed Mannich Reaction of N-Boc Imines with a Silyl Ketene Acetal (B89532) acs.org
Reaction of various N-Boc aldimines with a silyl ketene acetal in the presence of a chiral thiourea catalyst.
| Entry | Imine Substrate (Ar) | Yield (%) | ee (%) |
| 1 | Phenyl | 98 | 98 |
| 2 | 4-Methoxyphenyl | 98 | 97 |
| 3 | 4-Nitrophenyl | 98 | 96 |
| 4 | 4-Chlorophenyl | 99 | 98 |
| 5 | 2-Naphthyl | 98 | 97 |
| 6 | 2-Furyl | 98 | 91 |
Addition of Malonates and Related Carbon Nucleophiles
Bifunctional thiourea catalysts, particularly those based on cinchona alkaloids, have been instrumental in developing the direct, asymmetric Mannich reaction between malonates and N-Boc imines. nih.gov This transformation was challenging due to the combination of a relatively unreactive imine and a nucleophile that is difficult to enolize. nih.gov The cooperative action of the thiourea (activating the imine) and the tertiary amine (deprotonating the malonate) proved to be the key to success. nih.govbeilstein-journals.org This method provides a convergent route to N-Boc-β-amino acids from readily available starting materials under mild, air- and moisture-tolerant conditions. nih.gov The reaction accommodates a wide variety of N-Boc imines, including those derived from aromatic, heteroaromatic, and even aliphatic aldehydes, with high yields and enantioselectivities. nih.govthieme-connect.de
Table 2: Bifunctional Thiourea-Catalyzed Mannich Reaction of N-Boc Imines with Dimethyl Malonate nih.gov
Reaction of various N-Boc aldimines with dimethyl malonate catalyzed by a quinidine-derived thiourea.
| Entry | Imine Substrate (Ar) | Yield (%) | ee (%) |
| 1 | Phenyl | 99 | 94 |
| 2 | 4-Bromophenyl | 99 | 97 |
| 3 | 4-Trifluoromethylphenyl | 99 | 99 |
| 4 | 2-Thienyl | 99 | 96 |
| 5 | Cyclohexyl | 95 | 92 |
| 6 | n-Propyl | 90 | 90 |
Strecker Reactions Involving N-Boc Imines
The asymmetric Strecker reaction is a classic method for synthesizing enantioenriched α-amino acids. In this reaction, a cyanide source adds to an imine, forming an α-aminonitrile, which can then be hydrolyzed to the corresponding amino acid. The use of N-Boc protected imines is common in these reactions.
Researchers have successfully employed cinchona alkaloid-derived thioureas as organocatalysts for the Strecker reaction of N-Boc isatin (B1672199) imines with trimethylsilyl (B98337) cyanide. researchgate.net For instance, quinine-derived thiourea has been shown to catalyze these reactions, affording the desired products in good to excellent yields (78%-98%) and with very good enantioselectivity (up to 94% ee). researchgate.net Similarly, a cinchonine-derived thiourea catalyst has been used for the cyanation of N-Boc isatin imines, resulting in high yields (81%-95%) and excellent enantioselectivities (90%->99% ee). researchgate.net The proposed mechanism involves the activation of the imine through hydrogen bonding with the thiourea moiety, while the tertiary amine of the cinchona alkaloid generates the nucleophilic cyanide species. researchgate.net
A significant development in this area was the discovery that a simplified thiourea catalyst, compared to earlier Schiff base derivatives, proved to be more efficient and general for the addition of HCN to a wide array of N-Boc-imines. rsc.org This highlights the modularity and tunability of thiourea catalysts for this transformation.
Table 1: Asymmetric Strecker Reaction of N-Boc Isatin Imines Catalyzed by Cinchona-Derived Thioureas researchgate.net
| Catalyst | Substrate | Cyanide Source | Yield (%) | ee (%) |
| Quinine-derived thiourea | N-Boc isatin imines | Trimethylsilyl cyanide | 78-98 | up to 94 |
| Cinchonine-derived thiourea | N-Boc isatin imines | Trimethylsilyl cyanide | 81-95 | 90->99 |
Hydrophosphonylation of N-Boc Imines
The asymmetric hydrophosphonylation of imines provides a direct route to chiral α-amino phosphonic acids, which are important structural motifs in medicinal chemistry. Thiourea-based organocatalysts have been instrumental in the development of enantioselective versions of this reaction involving N-Boc imines.
Jacobsen's group reported the use of a chiral thiourea catalyst for the hydrophosphonylation of a wide variety of aldimines, including N-Boc protected variants. sigmaaldrich.com The reaction proceeds with high enantioselectivity, and is particularly effective with phosphites bearing electron-withdrawing ester groups. sigmaaldrich.com More recently, a new family of pseudo-symmetric guanidine (B92328)–thiourea catalysts has been developed for the enantioselective hydrophosphonylation of N-Boc imines, providing α-amino phosphonates in moderate to high yields with good enantioselectivity. rsc.orgresearchgate.net These catalysts have also been successfully heterogenized and applied in continuous-flow reactions. rsc.org
The catalytic cycle is believed to involve the activation of the imine by the thiourea moiety through hydrogen bonding, which increases its electrophilicity and facilitates the attack of the phosphite (B83602) nucleophile. sigmaaldrich.comrsc.org
Table 2: Enantioselective Hydrophosphonylation of N-Boc Imines
| Catalyst Type | Substrate | Reagent | Yield | ee (%) | Reference |
| Chiral Thiourea | N-Boc aldimines | Dialkyl phosphites | Good to Excellent | High | sigmaaldrich.com |
| Guanidine-Thiourea | N-Boc imines | Dialkyl phosphites | Moderate to High | Good | rsc.orgresearchgate.net |
Aza-Friedel-Crafts Reactions with N-Boc Ketimines
The aza-Friedel-Crafts reaction is a powerful carbon-carbon bond-forming reaction that involves the addition of an electron-rich aromatic or heteroaromatic ring to an imine. When applied to N-Boc ketimines, this reaction provides access to valuable chiral α,α-disubstituted amino acid precursors.
Novel supported cinchona-derived thioureas have been shown to be highly effective in promoting the enantioselective aza-Friedel-Crafts reaction between various naphthols and a range of N-Boc ketimines derived from isatin. uva.esresearchgate.net These catalysts are recoverable and reusable, and have even been implemented in a continuous flow process for the multigram-scale synthesis of 3-amino-2-oxindole derivatives with high yields and enantioselectivities. uva.es The reaction tolerates a variety of substituents on both the ketimine and the naphthol. uva.es For example, N-benzyl- and N-methyl-substituted ketimines, as well as those bearing halogens at the C-5 position, react efficiently to give products with excellent yields and very good enantioselectivities. uva.es
Computational and experimental studies have shed light on the origin of stereoselectivity in the reaction of 1-naphthol (B170400) with isatin-derived N-Boc ketimines catalyzed by a cinchona-based bifunctional thiourea. researchgate.net These studies suggest that the catalyst forms a complex with both the 1-naphthol and the ketimine, with the stereochemical outcome being governed by the more stable transition state geometry. researchgate.net
Table 3: Aza-Friedel-Crafts Reaction of N-Boc Ketimines with Naphthols Catalyzed by Supported Cinchona-Derived Thioureas uva.es
| Ketimine Substituent (N) | Naphthol | Yield (%) | ee (%) |
| Benzyl | 1-Naphthol | Excellent | Very Good |
| Methyl | 1-Naphthol | Excellent | Very Good |
| H | 1-Naphthol | Excellent | Poor |
| 5-Halo | 1-Naphthol | Good to Excellent | Very Good |
Michael Additions (e.g., to Nitroolefins)
The Michael addition of nucleophiles to α,β-unsaturated compounds is a fundamental C-C bond-forming reaction. Bifunctional thiourea catalysts have been widely used to catalyze the asymmetric Michael addition of various nucleophiles, including 1,3-dicarbonyl compounds and β-oxo phosphonates, to nitroolefins. libretexts.orgresearchgate.netchimia.ch While the provided abstracts primarily focus on the addition to nitroolefins, the principles can be extended to reactions involving N-Boc protected substrates.
Bifunctional thiourea catalysts bearing a tertiary amine group can activate both the nucleophile (through the basic amine) and the electrophile (through hydrogen bonding to the nitro group). libretexts.org This dual activation strategy has been successfully applied to the Michael addition of malonates to nitroolefins, providing a pathway to valuable chiral building blocks. libretexts.org For instance, the reaction of a 1,3-dicarbonyl compound with 4-chloronitrostyrene can generate a quaternary carbon center with 94% ee. libretexts.org This methodology has been applied to the total synthesis of (R)-(−)-baclofen. libretexts.org
Table 4: Thiourea-Catalyzed Asymmetric Michael Addition to Nitroolefins libretexts.orgresearchgate.net
| Catalyst Type | Nucleophile | Electrophile | Yield (%) | ee (%) |
| Bifunctional Thiourea | 1,3-Dicarbonyl Compounds | Nitroolefins | High | up to 94 |
| Cinchonine-based Thiourea | β-Oxo Phosphonates | Nitroolefins | High | up to 98 |
Aza-Henry Reactions with N-Boc Imines
The aza-Henry (or nitro-Mannich) reaction, the nucleophilic addition of a nitroalkane to an imine, is a crucial method for the synthesis of β-nitroamines, which are versatile precursors to chiral vicinal diamines and α-amino acids. The use of N-Boc imines as electrophiles in this reaction is well-established.
Several research groups have developed bifunctional thiourea catalysts that are highly effective for the asymmetric aza-Henry reaction between N-Boc imines and nitroalkanes. nih.govnih.govmsu.edu These catalysts typically possess a thiourea moiety for activating the imine via hydrogen bonding and a basic group, such as a tertiary amine, to deprotonate the nitroalkane, forming the nitronate nucleophile. nih.govacs.org
For example, a novel bis-thiourea catalyst based on a BINAM scaffold promotes the reaction of N-Boc imines with nitroalkanes to afford β-nitroamines in good yields and with high enantioselectivities. nih.govnih.govmsu.edu Another successful catalyst is a bifunctional chiral thiourea bearing a glycosyl scaffold and a tertiary amino group, which has been shown to provide the corresponding adducts in good to excellent yields with excellent enantioselectivities (up to 99.8% ee) for the reaction with nitromethane (B149229). acs.org The reaction with nitroethane also proceeds with excellent enantioselectivity, although with lower diastereoselectivity. acs.org
The stereochemical outcome of the reaction is often dependent on the catalyst structure and reaction conditions. For instance, some catalysts favor the formation of the syn-β-nitroamine product. rsc.org
Table 5: Asymmetric Aza-Henry Reaction of N-Boc Imines Catalyzed by Bifunctional Thioureas
| Catalyst Type | Nitroalkane | Yield | ee (%) | Reference |
| BINAM-based bis-thiourea | Various | Good | High | nih.govnih.govmsu.edu |
| Glycosyl-thiourea | Nitromethane | Good to Excellent | up to 99.8 | acs.org |
| Glycosyl-thiourea | Nitroethane | Good to Excellent | Excellent | acs.org |
| Cinchona alkaloid-derived thiourea | Various | Good | High | rsc.org |
Petasis-Type Reactions
The Petasis reaction is a multicomponent reaction involving an amine, a carbonyl compound, and an organoboronic acid to form α-amino acids and other amine derivatives. Thiourea-based organocatalysts have been developed to promote asymmetric versions of this transformation.
Takemoto and coworkers have reported the use of a multifunctional thiourea catalyst bearing a 1,2-amino alcohol moiety for the enantioselective Petasis-type reaction of quinolines with organoboronic acids. rsc.orgjst.go.jppharm.or.jp In this reaction, the quinoline (B57606) is first activated by an acylating agent, and the subsequent addition of the organoboronic acid is catalyzed by the thiourea derivative, affording 1,2-addition products with high enantioselectivity (up to 97% ee). jst.go.jppharm.or.jpnih.gov The hydroxy group on the catalyst is proposed to chelate with the vinylboronic acid, facilitating its nucleophilic attack on the thiourea-activated electrophile. rsc.org
In a related two-step Petasis multicomponent reaction, a bifunctional hydroxy thiourea organocatalyst was used for the synthesis of optically active N-aryl amino acid derivatives from N-aryl-α-imino acids and vinyl boronates, with enantioselectivities up to 93% ee. mdpi.com The presence of an ether moiety in the catalyst linker was found to be beneficial for the reaction outcome. mdpi.com
Table 6: Thiourea-Catalyzed Asymmetric Petasis-Type Reactions
| Catalyst Type | Substrates | Product Type | Yield (%) | ee (%) | Reference |
| Hydroxy-thiourea | Quinolines, Organoboronic acids | 1,2-Addition products | Moderate | up to 97 | rsc.orgjst.go.jppharm.or.jpnih.gov |
| Hydroxy-thiourea | N-aryl-α-imino acids, Vinyl boronates | N-Aryl amino acid derivatives | up to 86 | up to 93 | mdpi.com |
Cyanosilylation of Carbonyl Compounds
The cyanosilylation of carbonyl compounds is a valuable method for the synthesis of cyanohydrins, which are versatile synthetic intermediates. While the focus of this article is on this compound derivatives in reactions of imines, the application of thiourea catalysts in the cyanosilylation of ketones provides relevant insights into the activation of carbonyl-like functional groups.
A bifunctional thiourea-amine derivative has been developed for the highly enantioselective cyanosilylation of a wide variety of ketones. nih.gov The catalyst promotes the reaction through a cooperative mechanism where the thiourea moiety activates the ketone electrophile via hydrogen bonding, and the tertiary amine activates the trimethylsilyl cyanide nucleophile. nih.gov This approach has been shown to be effective for a range of alkyl aryl ketones, providing the corresponding cyanohydrins with high enantioselectivity. nih.gov The catalyst can often be used at a loading of 5 mol % and, in some cases, can be recovered after the reaction. sigmaaldrich.comnih.gov
Table 7: Thiourea-Catalyzed Asymmetric Cyanosilylation of Ketones nih.gov
| Catalyst Type | Substrate | Reagent | Catalyst Loading (mol %) | ee (%) |
| Bifunctional Thiourea-Amine | Alkyl Aryl Ketones | Trimethylsilyl cyanide | 5 | High |
Substrate Scope and Functional Group Tolerance in this compound Catalysis
This compound derived organocatalysts have demonstrated remarkable versatility in asymmetric synthesis, accommodating a broad range of substrates and tolerating a wide variety of functional groups. This adaptability has been showcased in numerous transformations, including Mannich reactions, Michael additions, and aza-Henry reactions.
In the context of the Mannich reaction , catalysts derived from this compound effectively facilitate the reaction between N-Boc protected imines and a diverse array of nucleophiles. For instance, a broad substrate scope has been reported for the reaction of N-Boc aryl imines with malonates, catalyzed by bifunctional tertiary amine-thioureas. These reactions proceed with high yields and excellent enantioselectivities for both aliphatic and aromatic imines. rsc.org The tolerance extends to heterocyclic substrates, which also undergo the addition with good to excellent yields and enantioselectivities. Furthermore, the direct asymmetric vinylogous Mannich reaction of α,α-dicyanoolefins with N-Boc aldimines, promoted by a chiral bifunctional thiourea-tertiary amine organocatalyst, has been shown to be highly efficient and stereoselective for a wide array of substrates. nih.gov
The aza-Henry reaction of nitroalkanes with N-Boc imines also benefits from the broad substrate tolerance of this compound catalysts. These catalysts have been shown to tolerate various nitroalkanes possessing aryl, ether, alcohol, and ester functionalities, all while maintaining high stereoselectivity. rsc.org This method has proven successful in the synthesis of chiral vicinal diamines. rsc.org In the aza-Henry reaction of isatin-derived N-Boc ketimines, catalysts have been developed that show high enantioselectivity and diastereoselectivity with a range of nitroalkanes, including long-chain variants. acs.orgnih.gov
Michael additions catalyzed by this compound derivatives also exhibit a wide substrate scope. Bifunctional tertiary-amine thiourea catalysts have been successfully employed in the asymmetric Michael addition of 3-substituted-N-Boc oxindoles to activated terminal alkenes like vinyl ketones and vinyl sulfones. rsc.org These reactions accommodate various substituted 3-aryl or methyl oxindoles as Michael donors. rsc.org Similarly, the Michael addition of diketones to nitro-olefins and the conjugate addition of nitromethane to trans-chalcones are well-tolerated, accommodating a range of electron-rich and electron-poor chalcones. rsc.org
The functional group tolerance of these catalysts is a key feature. They have been shown to be compatible with esters, ethers, alcohols, and various aromatic and heterocyclic systems. rsc.org For example, in the asymmetric aza-Henry reaction, nitroalkanes with ether, alcohol, and ester groups are well-tolerated. rsc.org Similarly, in the Mannich reaction, a wide variety of N-Boc arylimines, including those with heterocyclic structures, are suitable substrates. This broad compatibility allows for the synthesis of complex and highly functionalized molecules.
Table 1: Substrate Scope in this compound Catalyzed Reactions
| Reaction Type | Electrophile (N-Boc protected) | Nucleophile | Catalyst Type | Observed Yield | Enantioselectivity (ee) | Diastereoselectivity (dr) |
|---|---|---|---|---|---|---|
| Mannich Reaction | N-Boc aldimines (aromatic & aliphatic) | Malonates | Bifunctional tertiary amine-thiourea | High | Excellent | N/A |
| Mannich Reaction | N-Boc arylimines (including heterocyclic) | Silyl ketene acetals | Thiourea derivative | Good to Excellent | Good to Excellent | N/A |
| Vinylogous Mannich Reaction | N-Boc aldimines | α,α-dicyanoolefins | Chiral bifunctional thiourea-tertiary amine | High | 96 to >99.5% | >99% |
| Aza-Henry Reaction | N-Boc imines | Nitroalkanes (with aryl, ether, alcohol, ester groups) | Bifunctional aminothiourea | Good | High | Good |
| Aza-Henry Reaction | Isatin-derived N-Boc ketimines | Long-chain nitroalkanes | Chiral thiourea from hydroquinine (B45883) | Good to Excellent | 78-99% | up to 99:1 |
| Michael Addition | Vinyl ketones, vinyl sulfones | 3-substituted-N-Boc oxindoles | Bifunctional tertiary-amine thiourea | Moderate to Excellent (up to 99%) | up to 91% | N/A |
| Michael Addition | trans-Chalcones (electron-rich & poor) | Nitromethane | Cinchona-derived bifunctional thiourea | 80-94% | 95-96% | N/A |
Catalyst Recovery and Reusability in Asymmetric Transformations
A significant advantage of some this compound based organocatalysts is their potential for recovery and reuse, which is crucial for developing sustainable and economically viable synthetic processes. Researchers have explored various strategies to facilitate catalyst recycling, including immobilization on solid supports and the introduction of specific chemical tags.
One approach involves attaching the thiourea catalyst to a solid support, such as a polystyrene resin. rsc.org While this allows for easy separation of the catalyst from the reaction mixture by simple filtration, it can sometimes lead to reduced catalytic activity compared to the soluble counterpart. chimia.chnii.ac.jp
Another strategy is the use of a polyethyleneglycol (PEG) moiety. A PEG-bound thiourea catalyst has been shown to be effective in the Michael addition of diethyl malonate to β-nitrostyrene. chimia.ch The catalyst could be precipitated by adding diethyl ether to the reaction mixture and then reused without a significant loss in yield or selectivity. chimia.ch
A more recent and innovative approach is the development of recyclable catalysts with a hydrophobic anchor. nii.ac.jpresearchgate.net This type of catalyst is soluble in less polar solvents typically used for the reactions but can be precipitated from more polar solvents, allowing for efficient recovery. nii.ac.jp For instance, a hydrophobic anchor-tagged thiourea catalyst used in an aza-Henry reaction was recovered in 99% yield by removing the reaction solvent (CH2Cl2) and adding a polar solvent (MeCN). nii.ac.jp This recovered catalyst was reused for several cycles without any loss of catalytic activity. nii.ac.jp
Fluorous organocatalysts represent another class of recyclable catalysts. A fluorous (S)-pyrrolidine-thiourea bifunctional organocatalyst has been developed for the direct α-chlorination of aldehydes. scispace.com This catalyst is soluble in common reaction solvents but can be easily separated and recovered from the reaction mixture using fluorous solid-phase extraction (F-SPE). scispace.com The recovered catalyst showed similar product yield and enantioselectivity in subsequent runs. scispace.com
Chitosan, a biodegradable polymer, has also been used as a support for thiourea organocatalysts. The best performing chitosan-supported catalyst in an aza-Henry reaction was recovered and recycled for five consecutive runs without any loss of activity. uva.es
Table 2: Catalyst Recovery and Reusability
| Catalyst Type | Reaction | Recovery Method | Number of Cycles | Observed Performance |
|---|---|---|---|---|
| Polystyrene-immobilized thiourea | Michael Addition | Filtration | Multiple | Retained efficiency, though sometimes lower activity than soluble catalyst. rsc.orgchimia.ch |
| PEG-bound thiourea | Michael Addition | Precipitation with diethyl ether | Multiple | Comparable yield and selectivity. chimia.ch |
| Hydrophobic anchor-tagged thiourea | Aza-Henry Reaction | Precipitation from polar solvent (MeCN) | At least 3 | No loss of catalytic activity. nii.ac.jp |
| Fluorous (S)-pyrrolidine-thiourea | α-Chlorination of aldehydes | Fluorous Solid-Phase Extraction (F-SPE) | At least 2 | Similar product yield and enantioselectivity. scispace.com |
| Chitosan-supported thiourea | Aza-Henry Reaction | Not specified | 5 | No loss of activity. uva.es |
Stereoselectivity and Diastereoselectivity in this compound Catalyzed Reactions
A hallmark of this compound catalyzed asymmetric reactions is the high degree of stereocontrol, often leading to products with excellent enantioselectivity and, where applicable, diastereoselectivity. The bifunctional nature of many of these catalysts, possessing both a hydrogen-bond donating thiourea moiety and a basic site (like a tertiary amine), is key to achieving this high level of stereochemical induction.
In the direct vinylogous Mannich reaction of α,α-dicyanoolefins and N-Boc aldimines, a simple chiral bifunctional thiourea-tertiary amine organocatalyst can achieve exceptional stereoselectivity, with diastereomeric ratios generally exceeding 99% and enantiomeric excesses ranging from 96% to over 99.5%. nih.gov Similarly, in the aza-Henry reaction of nitroalkanes with N-Boc imines, bifunctional aminothioureas afford syn-β-nitroamines with good diastereoselectivities and high enantioselectivities. rsc.org
The development of novel chiral thioureas continues to push the boundaries of stereoselectivity. For instance, a series of chiral thioureas derived from hydroquinine and bearing multiple H-bond donors have been shown to catalyze the aza-Henry reaction of isatin-derived ketimines and long-chain nitroalkanes with high enantioselectivity (78–99% ee) and excellent diastereoselectivity (up to 99:1). acs.orgnih.gov This was a significant advancement, particularly for achieving high diastereoselectivity with long-chain nitroalkanes in a metal-free system. acs.orgnih.gov
In the Mannich reaction of β-keto active methylene (B1212753) compounds with imines, newly designed thiourea fused γ-amino alcohols have demonstrated satisfactory catalytic activity, affording chiral Mannich products with excellent stereoselectivities (up to syn:anti/93:7 dr, and up to 99% ee). rsc.org The use of rosin-derived amine thiourea catalysts in the Mannich reaction of lactones with N-Boc-aldimines also resulted in adducts with high levels of enantio- and diastereoselectivity (up to 99% ee, and >20:1 dr). researchgate.net
The choice of catalyst can be crucial in determining the stereochemical outcome. In some cases, catalysts that are highly effective for one type of substrate may be less so for another. For example, a thiourea catalyst that provided high enantioselectivities in the reaction of β-ketoesters with aldimines showed no diastereoselectivity, possibly due to epimerization of the product. ru.nl
The stereochemical outcome is often rationalized by a proposed transition state where the thiourea group activates the electrophile (e.g., the N-Boc imine) via hydrogen bonding, while the basic moiety of the catalyst deprotonates the nucleophile, with the chiral scaffold of the catalyst dictating the facial selectivity of the attack.
Table 3: Stereoselectivity in this compound Catalyzed Reactions
| Reaction Type | Substrates | Catalyst Type | Enantioselectivity (ee) | Diastereoselectivity (dr) |
|---|---|---|---|---|
| Direct Vinylogous Mannich Reaction | α,α-dicyanoolefins and N-Boc aldimines | Chiral bifunctional thiourea-tertiary amine | 96 to >99.5% | >99% |
| Aza-Henry Reaction | Nitroalkanes and N-Boc imines | Bifunctional aminothiourea | High | Good (syn selectivity) |
| Aza-Henry Reaction | Isatin-derived N-Boc ketimines and long-chain nitroalkanes | Chiral thiourea from hydroquinine | 78-99% | up to 99:1 |
| Mannich Reaction | β-keto active methylene compounds and imines | Thiourea fused γ-amino alcohols | up to 99% | up to 93:7 (syn:anti) |
| Mannich Reaction | Lactones and N-Boc-aldimines | Bifunctional rosin-derived amine thiourea | up to 99% | >20:1 |
| Michael Addition | 3-substituted-N-Boc oxindoles and activated terminal alkenes | Bifunctional tertiary-amine thiourea | up to 91% | N/A |
| Michael Addition | trans-Chalcones and nitromethane | Cinchona-derived bifunctional thiourea | 95-96% | N/A |
Advanced Computational and Spectroscopic Investigations of N Boc Thiourea Systems
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) has become an indispensable tool for elucidating the nuanced details of reaction mechanisms at the molecular level. By modeling the electron density of a system, DFT allows for the calculation of energies, geometries, and other electronic properties of molecules, including transient species like transition states.
Elucidation of Transition States and Energy Profiles for N-Boc-thiourea Reactions
DFT calculations have been instrumental in mapping the potential energy surfaces of various this compound-catalyzed reactions. These studies identify the structures of transition states—the highest energy points along the reaction coordinate—and the intermediates, which are stable but transient species formed during the reaction. By calculating the energies of these species, a complete energy profile for the reaction can be constructed.
For instance, in the cinchona thiourea-catalyzed Henry reaction, DFT studies have shown two possible pathways for C-C bond formation with comparable energy barriers. diva-portal.org Similarly, in the guanidine-thiourea catalyzed nitro-Michael addition, DFT calculations have been used to explore the conformational flexibility of the catalyst and its complexes with substrates, revealing multiple possible transition states. beilstein-journals.org The activation barriers for these transition states, which determine the reaction rate, can be calculated. For example, in a Michael addition reaction, activation barriers were found to be as low as +7.3 kcal·mol⁻¹. beilstein-journals.org In some cases, DFT calculations have even predicted negative activation barriers, suggesting a very facile reaction. beilstein-journals.org
Table 1: Calculated Activation Energies for this compound Catalyzed Reactions
| Reaction | Catalyst System | Calculated Activation Energy (kcal/mol) | Rate-Determining Step | Reference |
|---|---|---|---|---|
| Vinylogous Michael Reaction | Cinchona Alkaloid Thiourea (B124793) | 8.8 | C-C Bond Formation | acs.org |
| Nitro-Michael Addition | Guanidine-Thiourea | +7.3 to +7.5 | - | beilstein-journals.org |
| Aza-Henry Reaction | Guanidine-Amide | - | Deprotonation of Nitromethane (B149229) | nih.gov |
Understanding the Origin of Enantioselectivity in Thiourea-Catalyzed Reactions
A key strength of this compound catalysts is their ability to induce high levels of enantioselectivity, leading to the preferential formation of one enantiomer of a chiral product over the other. DFT calculations are crucial in understanding the origins of this selectivity. By comparing the energies of the transition states leading to the different enantiomers, the favored pathway can be determined.
The enantioselectivity is often dictated by subtle differences in the non-covalent interactions between the catalyst, the nucleophile, and the electrophile in the transition state. For example, in the aza-Friedel–Crafts reaction of 1-naphthol (B170400) with isatin-derived N-Boc ketimines, DFT studies revealed that attractive electrostatic interactions in the transition state leading to the major (Re-face) product, and unfavorable lone-pair···π interactions in the transition state for the minor (Si-face) product, were responsible for the high enantioselectivity. rsc.orgresearchgate.net
In another study on aza-Henry reactions, the steric repulsion between the N-Boc group of the ketimine and the bulky triphenylmethyl (CPh₃) group of the catalyst in one of the transition states was found to be the primary reason for the observed enantioselectivity. nih.gov This steric clash increases the energy of that transition state, making the alternative pathway that leads to the major enantiomer more favorable. DFT calculations have successfully predicted enantiomeric excesses (ee) that are in excellent agreement with experimental results. For instance, a calculated ee of 97% (S) was consistent with the experimentally observed value of 93% ee (S). mdpi.com
Analysis of Hydrogen Bonding and Non-Covalent Interactions in Catalyst-Substrate Complexes
The catalytic activity of this compound systems is fundamentally reliant on their ability to form hydrogen bonds with the substrates. DFT calculations provide detailed insights into the nature and strength of these hydrogen bonds, as well as other non-covalent interactions like π-π stacking and dispersion forces, within the catalyst-substrate complex.
Furthermore, the conformation of the thiourea catalyst itself plays a critical role. DFT studies have shown that substituents on the thiourea can influence its conformational preference, which in turn affects its catalytic activity. nih.gov For instance, the catalytically superior 3,5-bis(trifluoromethyl)phenyl-substituted diphenylthiourea (4CF-DPTU) is thought to favor a trans-trans conformation, which allows both N-H groups to interact with a single hydrogen-bond acceptor site on the electrophile, enhancing its activation. nih.gov
Spectroscopic Characterization for Mechanistic Insights
While computational studies provide a theoretical framework for understanding reaction mechanisms, spectroscopic techniques offer experimental evidence to validate and refine these models. In-situ spectroscopic methods are particularly powerful as they allow for the observation of the reaction as it happens, providing real-time information about the species present.
In-situ NMR Studies for Elucidating Catalyst-Substrate and Intermediate Interactions
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable tool for probing the interactions between the this compound catalyst and the substrates in solution. By monitoring the chemical shifts of specific protons (¹H NMR) or other nuclei (e.g., ³¹P NMR), researchers can gain insights into the formation of catalyst-substrate complexes and the structure of reaction intermediates. nih.gov
For example, the downfield shift of the N-H proton signals of the thiourea moiety in the presence of a substrate is a clear indication of hydrogen bond formation. nih.govmpg.de The magnitude of this shift can be correlated with the strength of the hydrogen bond. nih.gov In some cases, NMR has been used to confirm the presence of multiple hydrogen bonds and even π-π interactions between the catalyst and the substrate. nih.gov
Kinetic studies using variable-temperature NMR can provide information about the activation energy of the reaction and the order of the reaction with respect to each component. acs.org Furthermore, in-situ NMR has been crucial in identifying the resting state of the catalyst and understanding the role of reaction reversibility in determining selectivity. rsc.org In combination with DFT calculations, NMR data can help to build a comprehensive picture of the reaction mechanism, corroborating the calculated geometries of catalyst-substrate complexes. acs.orgrsc.orgresearchgate.net
Broader Context and Future Research Directions
Development of Novel N-Boc-thiourea Architectures with Enhanced Reactivity or Selectivity
Future research is focused on designing and synthesizing new this compound derivatives with improved performance in chemical reactions. This involves modifying the basic this compound structure to enhance its reactivity, allowing it to drive reactions more efficiently, and its selectivity, enabling it to produce specific desired products.
One promising area is the development of multifunctional thiourea (B124793) catalysts. By adding other functional groups to the this compound molecule, researchers can create catalysts with enhanced properties. researchgate.net For example, incorporating a tertiary amine or an amino alcohol can lead to bifunctional catalysts that activate both the nucleophile and the electrophile in a reaction, improving efficiency and selectivity. acs.org The development of chiral thiourea catalysts is particularly significant for asymmetric synthesis, where creating molecules with a specific three-dimensional arrangement is crucial. umich.edu
Another approach involves creating extended architectures, such as immobilizing this compound derivatives on solid supports like silica (B1680970). sci-hub.se This can lead to more stable and reusable catalysts, which is beneficial for industrial applications. sci-hub.se The regular and unique pore channels of materials like SBA-15 can help control the size and distribution of catalytic nanoparticles, further enhancing reactivity and selectivity. sci-hub.se
Computational studies are also playing a crucial role in the design of new this compound architectures. By understanding the conformational dynamics and hydrogen-bonding interactions of these molecules, scientists can predict which structures will have the most desirable catalytic properties. acs.org For instance, studies have shown that the trans-trans conformation of thiourea is often the most catalytically active due to its optimal hydrogen-bonding geometry.
Expanding the Scope of this compound Mediated Organic Reactions
Researchers are actively working to broaden the range of chemical transformations that can be achieved using this compound and its derivatives. This involves exploring their use in new types of reactions and with a wider variety of starting materials.
A key area of expansion is in asymmetric catalysis. Chiral thiourea catalysts derived from this compound have already shown great promise in reactions like the Michael addition, aza-Friedel-Crafts reactions, and hydrophosphonylation. beilstein-journals.org Future work will likely focus on applying these catalysts to a broader range of enantioselective transformations, which are critical in the synthesis of pharmaceuticals and other biologically active molecules. umich.eduresearchgate.net The ability of thioureas to act as hydrogen-bond donors is central to their catalytic activity in these reactions.
The use of this compound as a guanylating agent is another area ripe for expansion. Recent methods have utilized iodine catalysis to facilitate the guanylation of a wide range of primary amines under mild conditions. rsc.orgrsc.org Further research could expand this methodology to include more complex and sterically hindered amines, providing a versatile tool for the synthesis of guanidine-containing compounds, which are prevalent in many natural products and pharmaceuticals. rsc.org
N,N'-di-Boc-thiourea has also been established as a mild and effective thioacylating agent. organic-chemistry.orgresearchgate.net When activated, it can transfer a thiocarbonyl group to various nucleophiles, including amines, alcohols, and thiols. organic-chemistry.orgmdpi.com Expanding the scope of this reaction could provide new routes to a variety of thiocarbonyl compounds, which are important building blocks in organic synthesis. organic-chemistry.org
Furthermore, the development of dual-catalyst systems, where a chiral thiourea works in conjunction with another catalyst, is a promising strategy for expanding the reaction scope. umich.edu This approach can lead to enhanced reactivity and selectivity in complex transformations, such as intramolecular cycloadditions. umich.edu
Strategies for Sustainable and Efficient Synthesis Utilizing this compound
A significant focus of modern chemistry is the development of sustainable and efficient synthetic methods, and the use of this compound is no exception. Researchers are exploring various strategies to make reactions involving this compound more environmentally friendly and cost-effective.
The use of greener reaction media is another important aspect of sustainable synthesis. Efforts are being made to replace traditional organic solvents with more environmentally benign alternatives, such as water. acs.org Ultrasound irradiation has also been employed to promote reactions in aqueous media, leading to efficient and clean synthesis of various compounds. acs.org
Catalyst loading is another factor that impacts the efficiency and sustainability of a reaction. Research is ongoing to develop more active this compound-based catalysts that can be used in very small amounts, a concept known as low catalyst loading. researchgate.net This minimizes the amount of catalyst needed, reducing both cost and potential environmental impact.
The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, is another strategy for improving efficiency. acs.org This approach avoids the need for purification of intermediates, saving time, and reducing solvent waste. acs.org
Finally, the development of solvent-free reaction conditions, such as mechanochemical methods like ball milling, represents a significant step towards sustainable synthesis. scirp.org These techniques can lead to shorter reaction times, higher yields, and a significant reduction in the use of harmful solvents. scirp.org
Interdisciplinary Research Avenues for this compound Chemistry
The versatile nature of this compound and its derivatives opens up numerous opportunities for interdisciplinary research, bridging organic synthesis with fields like medicinal chemistry, materials science, and biochemistry.
In medicinal chemistry , this compound is a valuable building block for the synthesis of biologically active compounds. Thiourea derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. mdpi.comnih.gov The ability to synthesize diverse libraries of thiourea-containing molecules using this compound as a starting point is crucial for drug discovery efforts. mdpi.com Furthermore, the development of this compound derived catalysts for asymmetric synthesis is critical for producing chiral drugs with specific therapeutic effects. umich.edu
In materials science , this compound derivatives are being explored for the creation of new functional materials. For example, thiourea-modified mesoporous silica has been used as a support for palladium nanoparticles, creating a highly active and reusable catalyst for cross-coupling reactions. sci-hub.se The ability of thioureas to coordinate with metals also makes them interesting components for the development of novel sensors and electronic materials.
In the realm of biochemistry and peptide science , this compound is used in the synthesis of modified peptides. mdpi.com The incorporation of a thiourea group into a peptide backbone can alter its structure and function, leading to new peptides with enhanced stability or novel biological activities. nih.gov The development of efficient methods for the synthesis of N-terminally modified α-thiourea peptides is an active area of research. mdpi.com
The study of reaction mechanisms using advanced analytical techniques is another interdisciplinary avenue. Ultrafast IR spectroscopy, for instance, has been used to study the conformational dynamics and hydrogen-bonding interactions of thiourea catalysts in real-time. acs.org This provides valuable insights that can guide the design of more efficient catalysts and reaction conditions.
Q & A
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Answer : Implement Quality-by-Design (QbD) principles, varying critical parameters (e.g., stirring rate, cooling rate) in a Design of Experiments (DoE) framework. Use ANOVA to identify significant factors. Standardize characterization protocols (e.g., identical NMR acquisition parameters) to minimize analytical variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
